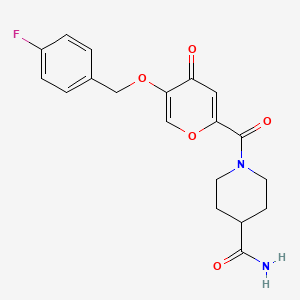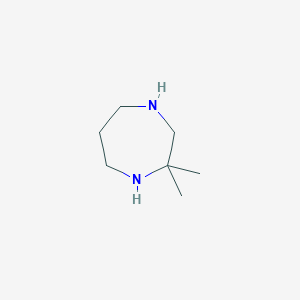![molecular formula C25H22FN5O4 B2843171 Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 896321-84-9](/img/no-structure.png)
Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C25H22FN5O4 and its molecular weight is 475.48. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorophore Synthesis
Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate can potentially be involved in the synthesis and characterization of new fluorophores. For example, Ozturk et al. (2012) synthesized and characterized new Y-shaped fluorophores with an imidazole core, which included structures similar to the compound . These fluorophores showed intense emission maxima, indicating potential for applications in fluorescence-based technologies (Ozturk et al., 2012).
Synthesis of Complexes
In a related context, Katlenok and Balashev (2012) researched aryl-substituted benzothiazoles, compounds structurally related to benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate. Their work focused on cyclometallated Pt(II) and Pd(II) complexes, which could modify optical properties significantly (Katlenok & Balashev, 2012).
Antimycobacterial Activity
Compounds containing fluorinated benzothiazolo imidazole structures have been examined for their antimycobacterial activities. Sathe et al. (2011) synthesized derivatives that showed promising antimicrobial activity, highlighting the potential use of similar compounds in medicinal chemistry (Sathe et al., 2011).
Photoreactions Study
Another potential application is in the study of photoreactions. Suzuki, Inai, and Matsushima (1976) investigated the photoreactions of cyclic benzylidene acetals with ketones, which could be relevant for understanding the photochemical behavior of compounds like benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate (Suzuki, Inai, & Matsushima, 1976).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate involves the condensation of 4-fluoroaniline with 4,7,8-trimethyl-1,3-dioxo-2,3-dihydropurine-2-carboxylic acid, followed by acetylation of the resulting intermediate with benzyl bromide and acetic anhydride.", "Starting Materials": [ "4-fluoroaniline", "4,7,8-trimethyl-1,3-dioxo-2,3-dihydropurine-2-carboxylic acid", "benzyl bromide", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 4-fluoroaniline (1.0 eq) in dichloromethane and add triethylamine (1.2 eq) dropwise. Cool the mixture to 0°C and add 4,7,8-trimethyl-1,3-dioxo-2,3-dihydropurine-2-carboxylic acid (1.0 eq) in portions. Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Add water to the reaction mixture and extract the product with dichloromethane. Wash the organic layer with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate.", "Step 3: Dissolve the intermediate in diethyl ether and add benzyl bromide (1.2 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 2 hours.", "Step 4: Add acetic anhydride (1.2 eq) dropwise to the reaction mixture and stir for an additional 2 hours. Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate." ] } | |
Número CAS |
896321-84-9 |
Nombre del producto |
Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Fórmula molecular |
C25H22FN5O4 |
Peso molecular |
475.48 |
Nombre IUPAC |
benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H22FN5O4/c1-15-16(2)31-21-22(27-24(31)30(15)19-11-9-18(26)10-12-19)28(3)25(34)29(23(21)33)13-20(32)35-14-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3 |
Clave InChI |
PBAUOJUMKDTDIC-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



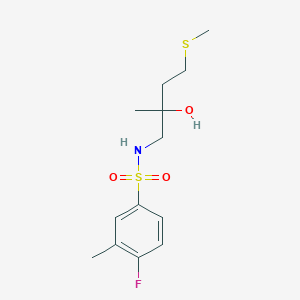
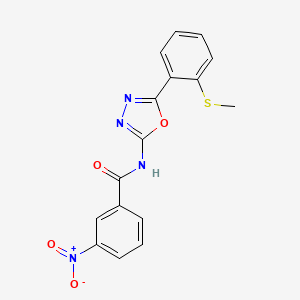
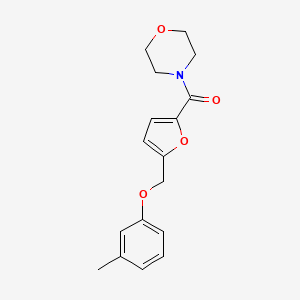
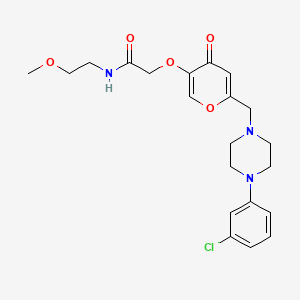
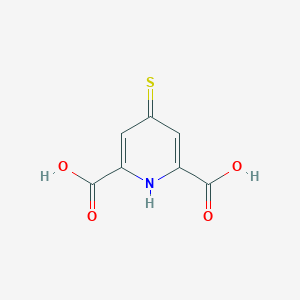
![(3-(4-Fluorophenyl)-8-methyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2843096.png)
amino}methyl)-N-ethylpyridin-2-amine](/img/structure/B2843098.png)
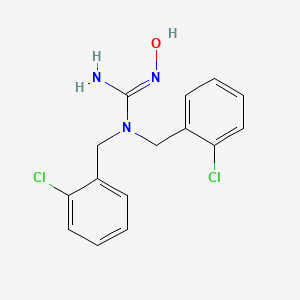

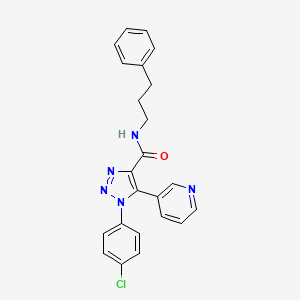
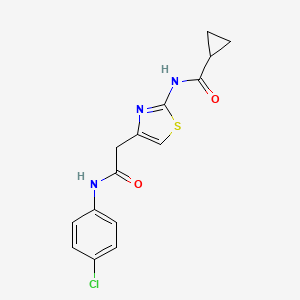
![2-[[5-(2,5-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2843108.png)
